molecular formula C7H16N2O6 B076654 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol CAS No. 10356-92-0

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol

Cat. No.: B076654
CAS No.: 10356-92-0
M. Wt: 224.21 g/mol
InChI Key: VLGVGLCWLGEFMR-BDVNFPICSA-N
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Description

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol is a chemically modified sugar alcohol designed for advanced research applications. Its core structure is derived from D-glucitol, a sugar alcohol, which has been functionally modified to include a nitrosated methylamino group at the C-1 position. This specific structural feature places it within a class of compounds of significant interest in toxicological and metabolic research. The incorporation of the N-nitroso group is a critical area of study, as such moieties are often investigated for their potential mutagenic and carcinogenic properties. In silico modeling approaches, similar to those used to predict the toxicity of other synthetic sweeteners, could be employed to hypothesize its biological activity and guide experimental work . Researchers may utilize this compound as a molecular tool to probe metabolic pathway inhibition, as related 1-deoxy sugar analogues are known to act as antimetabolites and inhibitors of enzymes like glucitol dehydrogenase . The primary research value of this compound lies in its application for studying nitrosamine-induced toxicity, understanding the metabolic fate of modified sugars, and investigating the biochemical mechanisms of DNA alkylation. It is strictly for use in controlled laboratory settings.

Properties

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGVGLCWLGEFMR-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908471
Record name 1-Deoxy-1-[methyl(nitroso)amino]hexitol
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10356-92-0
Record name Glucitol, 1-deoxy-1-(methylnitrosamino)-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010356920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[methyl(nitroso)amino]hexitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5S)-6-[methyl(nitroso)amino]hexane-1,2,3,4,5-pentol
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Preparation Methods

Batch Reactor Methodology

Large-scale synthesis employs batch reactors with temperature-controlled jacketed vessels. Key steps include:

  • Dissolution: Meglumine is dissolved in deionized water, followed by gradual addition of HCl to achieve a 1.5 M acidic solution.

  • Nitrosation: NaNO₂ is added in aliquots over 30 minutes to prevent localized overheating.

  • Quenching: The reaction is quenched with aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid and stabilize the product.

Table 1: Representative Industrial Reaction Conditions

ParameterValue/Range
Reaction Volume500–1000 L
Meglumine Concentration0.8–1.2 M
NaNO₂ Equivalents1.1–1.3
Yield (Isolated)68–75%

Byproduct Analysis and Mitigation

Common byproducts include:

  • N-Nitrosodimethylamine (NDMA): A carcinogenic impurity formed via dimethylamine contamination. Mitigation involves using high-purity meglumine (≥99%) and post-synthesis purification.

  • Oxidized Derivatives: Overexposure to oxygen or elevated temperatures leads to glucitol oxidation. Inert atmospheres (N₂ or Ar) are employed to suppress this side reaction.

Laboratory-Scale Modifications and Innovations

Academic laboratories have developed modified protocols to enhance selectivity and simplify purification.

Solvent-Free Nitrosation

Recent studies demonstrate that solvent-free conditions using meglumine hydrochloride and solid NaNO₂ reduce aqueous waste. The reaction is conducted at 5°C for 24 hours, achieving comparable yields (70–72%) to traditional methods.

Catalytic Nitrosation

The use of heterogeneous catalysts, such as silica-supported sulfonic acid (SiO₂-SO₃H), accelerates the reaction while reducing acid consumption. This method achieves 80% conversion in 8 hours at 10°C.

Table 2: Comparative Analysis of Nitrosation Methods

MethodYield (%)Time (h)Key Advantage
Traditional Aqueous68–7512–24Scalability
Solvent-Free70–7224Reduced Waste
Catalytic (SiO₂-SO₃H)808Faster Kinetics

Purification and Characterization

Post-synthesis purification is critical to isolate this compound from unreacted starting materials and byproducts.

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-water mixtures (3:1 v/v). Cooling to -20°C induces crystallization, yielding white crystalline solids with ≥95% purity.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 3.85 (m, 1H, H-2), δ 3.72–3.62 (m, 4H, H-3, H-4, H-5, H-6), and δ 2.98 (s, 3H, N-CH₃).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm confirm purity, showing a single peak with retention time 8.2 minutes.

Chemical Reactions Analysis

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a diagnostic agent or in drug development.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below summarizes key structural differences, molecular properties, and applications of meglumine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Applications References
1-Deoxy-1-(methylamino)-D-glucitol (Meglumine) C₇H₁₇NO₅ 195.21 (calculated) Methylamino (-NHCH₃) Veterinary contrast agent, NSAID salt (e.g., Flunixin meglumine), leishmaniasis treatment [1,7,12,16]
1-Deoxy-1-(ethylamino)-D-glucitol (Eglumine) C₈H₁₉NO₅ 209.24 Ethylamino (-NHCH₂CH₃) Pharmaceutical excipient, prepared similarly to meglumine [12]
1-Deoxy-1-(octylamino)-D-glucitol (N-Octylglucamine) C₁₄H₃₁NO₅ 293.40 Octylamino (-NH(CH₂)₇CH₃) Surfactant, research reagent in glycobiology [3,13]
1-Deoxy-1-nitro-D-glucitol C₆H₁₃NO₆ 195.18 (calculated) Nitro (-NO₂) Limited data; potential intermediate in organic synthesis [9]
1-Deoxy-1-[(2-hydroxyethyl)amino]-D-glucitol (Miglitol Impurity A) C₈H₁₇NO₆ 225.24 Hydroxyethylamino (-NHCH₂CH₂OH) Impurity in miglitol synthesis, glycosidase inhibition studies [18]
2,5-Anhydro-1-deoxy-1-phosphono-6-O-phosphono-D-glucitol C₆H₁₃O₁₀P₂ 338.10 (calculated) Phosphono groups Enzyme inhibition (e.g., phosphorylase kinase studies) [15]

Key Research Findings

  • Meglumine :

    • Used as a counterion in salts (e.g., iothalamate meglumine in contrast agents, flunixin meglumine in veterinary NSAIDs).
    • Analytical methods include HPLC and NMR, but UV spectrophotometry is underutilized for bulk analysis.
  • N-Octylglucamine: Acts as a nonionic surfactant due to its long hydrophobic chain, enhancing solubility of hydrophobic compounds.
  • 1-Deoxygalactonojirimycin-lysine hybrids (analogous to glucitol derivatives): Exhibit potent D-galactosidase inhibition (IC₅₀ < 1 µM), with lipophilic modifications improving activity.

Biological Activity

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, commonly referred to as NDMA, is a nitrosamine compound that has garnered significant attention due to its established mutagenic and carcinogenic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₆N₂O₆. It is characterized by a D-glucitol backbone with a nitrosomethylamino group, which is crucial for its biological activity. The presence of the nitrosamine group is particularly concerning as it is associated with potent carcinogenic effects.

The biological activity of NDMA primarily arises from its ability to interact with cellular components, leading to DNA damage and subsequent carcinogenesis. The nitrosamine moiety can undergo metabolic activation, resulting in the formation of reactive intermediates that can form adducts with DNA, thereby inducing mutations.

Key Mechanisms Include:

  • DNA Adduct Formation : NDMA can form stable adducts with DNA bases, particularly guanine, which may lead to mispairing during DNA replication and ultimately result in mutations.
  • Oxidative Stress : NDMA exposure has been linked to the generation of reactive oxygen species (ROS), contributing to oxidative damage in cells.
  • Cell Signaling Disruption : NDMA may interfere with normal cellular signaling pathways, promoting uncontrolled cell proliferation and survival.

Carcinogenicity

Research has demonstrated that NDMA is a well-established carcinogen capable of inducing tumors in various organs such as the liver, kidneys, and esophagus in animal models. The International Agency for Research on Cancer (IARC) classifies NDMA as a Group 2A carcinogen, indicating it is probably carcinogenic to humans.

Mutagenicity

NDMA exhibits significant mutagenic properties as evidenced by various assays, including the Ames test. It has been shown to induce mutations in bacterial strains and DNA damage in mammalian cells.

Case Studies

Several studies have highlighted the biological effects of NDMA:

  • Liver Tumor Induction in Rodents : In studies involving rats and mice, administration of NDMA resulted in a high incidence of liver tumors. The tumors were associated with increased levels of DNA adducts and markers of cellular proliferation.
  • Environmental Exposure : NDMA is frequently detected in drinking water and food products (e.g., processed meats), raising concerns about its potential health risks for consumers. Studies have focused on understanding the formation mechanisms during food processing and water treatment.

Research Findings

Research into NDMA's biological activity continues to evolve. Key findings include:

  • Formation Mechanisms : NDMA can be formed during water disinfection processes using chlorine or chloramines. Efforts are ongoing to develop methods to minimize its formation while ensuring effective pathogen removal.
  • Analytical Methods : Advances in analytical chemistry have led to improved detection methods for NDMA in environmental samples, enhancing public health monitoring efforts.

Comparative Analysis with Other Nitrosamines

To understand the unique properties of NDMA, it is useful to compare it with other nitrosamines:

Compound NameStructure TypeUnique Features
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)NitrosamineTobacco-specific carcinogen with strong mutagenicity
N-Nitrosodimethylamine (NDMA)NitrosamineSimple structure; widely studied for carcinogenicity
N'-NitrosonornicotineNitrosamineLinked to tobacco use; implicated in lung cancer

NDMA's unique D-glucitol backbone may influence its metabolic pathways and toxicity profiles differently compared to simpler nitrosamines like N-Nitrosodimethylamine.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol, and how can they be mitigated?

  • Synthesis of this compound likely involves nitrosation of a precursor like 1-Deoxy-1-(methylamino)-D-glucitol (Meglumine). However, nitrosamine formation requires precise control of acidic conditions (e.g., nitrous acid treatment) to avoid over-nitrosation or decomposition . Catalytic methods (e.g., Raney nickel) used for analogous glucitol derivatives may not be suitable due to the sensitivity of the N-nitrosamine group to reductive conditions . Alternative approaches, such as photochemical or enzymatic nitrosation, should be explored to improve selectivity.

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for detecting trace impurities (e.g., residual methylamine precursors or nitrosation byproducts) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for structural confirmation, focusing on the nitrosamine N–N=O group (~1,250–1,450 cm1^{-1} in IR) and stereochemical integrity of the glucitol backbone .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Nitrosamines are prone to degradation under alkaline conditions or UV exposure. Preliminary stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C, monitored via HPLC. Evidence from similar compounds (e.g., N-nitrososulfonamides) suggests that acidic conditions (pH 4–6) stabilize the N–N=O bond, while alkaline media accelerate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in nitrosamine-mediated biological activity studies?

  • Nitrosamines are known for dual roles (e.g., enzyme inhibition vs. genotoxicity). For example, fluorogenic assays using pyridylamino derivatives (e.g., GlcPA in phosphorylase kinase studies ) may show conflicting results due to competing redox pathways or pH-dependent reactivity. Researchers should employ orthogonal assays (e.g., fluorimetry, isothermal titration calorimetry) and molecular docking simulations to differentiate direct binding from nonspecific interactions.

Q. How can computational modeling optimize the design of derivatives with reduced toxicity?

  • Density functional theory (DFT) calculations can predict the electronic stability of the N-nitrosamine group and identify substituents that minimize mutagenic potential (e.g., steric hindrance around the N–N=O moiety). Molecular dynamics simulations may further clarify interactions with biological targets, such as cytochrome P450 enzymes responsible for metabolic activation .

Q. What strategies resolve discrepancies in synthetic yields between batch and flow chemistry approaches?

  • Batch synthesis of nitrosamines often suffers from inconsistent mixing and localized pH gradients, leading to variable yields. Microfluidic flow reactors with precise temperature/pH control can improve reproducibility. For example, highlights issues with Raney nickel catalyst excess causing side reactions; flow systems may reduce catalyst loading while maintaining efficiency .

Q. How does the compound’s stereochemistry impact its interaction with carbohydrate-processing enzymes?

  • The D-glucitol backbone mimics natural sugars, potentially inhibiting enzymes like glycosidases or phosphorylases. Competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) can quantify binding affinity. Stereochemical mismatches (e.g., L-configuration impurities) must be ruled out via chiral HPLC or X-ray crystallography .

Methodological Recommendations

  • Synthesis Optimization : Use inert atmospheres (N2_2) during nitrosation to prevent oxidative degradation. Monitor reaction progress in real-time via inline IR spectroscopy .
  • Toxicity Screening : Combine Ames tests (for mutagenicity) with in vitro hepatocyte assays to assess metabolic activation risks .
  • Data Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to datasets comparing synthetic routes or bioactivity results, identifying variables (e.g., solvent polarity, temperature) that dominate outcomes .

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